N-(2-carbamoylethyl)butanediamide
Overview
Description
“N-(2-carbamoylethyl)butanediamide” is a chemical compound used in scientific research. It has a CAS Number of 1258650-56-4 and a molecular weight of 187.2 . The IUPAC name for this compound is N1- (3-amino-3-oxopropyl)succinamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13N3O3/c8-5(11)1-2-7(13)10-4-3-6(9)12/h1-4H2,(H2,8,11)(H2,9,12)(H,10,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Pharmaceuticals
The unique chemical and physical properties of carboranes, including compounds like N-(2-carbamoylethyl)butanediamide, are being exploited for the preparation of novel inorganic pharmaceuticals and biological probes. These compounds, traditionally centered on boron neutron capture therapy (BNCT), have broadened their applications in recent years (Valliant et al., 2002).
Biotechnological Production
This compound is part of a broader class of chemicals that have biotechnological significance. For instance, 1,4-Butanediol (BDO) and 2,3-butanediol are important chemicals with extensive industry applications, and there are breakthroughs in biotechnological processes to produce these chemicals directly from renewable carbohydrate feedstocks, which could have parallels in the production or utilization of this compound. This demonstrates a systems-based metabolic engineering approach to strain design and development that can enable new bioprocesses for commodity chemicals (Yim et al., 2011).
Polymer Technology
This compound, due to its structure, may find applications in the synthesis of segmented copolymers, similar to other diacids and diamides. These polymers are prepared in the melt with specific catalysts, under specific conditions, to yield materials with tailored properties. These copolymers have applications ranging from industrial to biomedical fields due to their mechanical properties and biocompatibility (Gaymans & Haan, 1993).
Properties
IUPAC Name |
N'-(3-amino-3-oxopropyl)butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-5(11)1-2-7(13)10-4-3-6(9)12/h1-4H2,(H2,8,11)(H2,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAGWKCVVGEHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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